molecular formula C7H11ClN2 B13192604 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole

4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B13192604
M. Wt: 158.63 g/mol
InChI Key: PIRAATRDZLYSOG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is a chemical compound offered for research and development purposes. With the molecular formula C 7 H 11 ClN 2 and a molecular weight of 158.63 g/mol, this pyrazole derivative is characterized by a reactive chloromethyl group, making it a valuable intermediate in synthetic organic chemistry . The structural motif of substituted pyrazoles is of significant interest in medicinal chemistry and agrochemical research, often serving as a core scaffold for the development of novel active molecules. While specific applications for this exact compound are proprietary, its structure suggests potential utility as a key building block for constructing more complex molecular architectures through further functionalization of the chloromethyl handle. Researchers can leverage this compound to explore new chemical spaces and develop compounds for various experimental applications. This product is provided exclusively for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-(chloromethyl)-1-ethyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-3-10-5-7(4-8)6(2)9-10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRAATRDZLYSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Chlorination of Pyrazole Carboxylic Acid Esters

A prominent method involves the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, which is a close structural analog and intermediate toward 4-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole derivatives.

Key steps include:

  • Reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate under nitrogen atmosphere at 100–150 °C for 8–12 hours to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.

  • Chlorination of the ester by adding hydrochloric acid and dichloroethane, followed by slow dropwise addition of hydrogen peroxide at 20–30 °C, then warming to 50–70 °C for 5–7 hours to obtain the 4-chloro derivative.

  • Purification steps involving temperature-controlled crystallization, washing with sodium sulfite and sodium carbonate solutions, and drying with anhydrous sodium sulfate.

Yields and purity:

  • Purity up to 96.9% and yield up to 95.2% have been reported for the chlorinated ester intermediate.
Step Reagents & Conditions Temperature (°C) Time (h) Yield (%) Purity (%)
Carbonate reaction 3-ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate + K2CO3 100–150 8–12 Not specified -
Chlorination HCl (35–40%), H2O2 (30–40%), dichloroethane 20–70 (stepwise) 6–9 95.2 96.9

Source: Patent CN106187894A

Electrochemical Chlorination Method

An innovative approach to synthesize ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate employs electrochemical chlorination to avoid the use of corrosive chlorinating agents like sulfuryl chloride.

Process outline:

  • Preparation of an electrolyte solution.

  • Electrolytic chlorination under mild conditions, which generates chlorine in situ.

  • Evaporation of solvent and hydrochloric acid, followed by extraction and precipitation under reduced pressure.

Advantages:

  • Eliminates safety and environmental hazards associated with traditional chlorination reagents.

  • Allows recycling of hydrochloric acid by-product.

  • Results in high product purity and yield.

Source: Patent CN103556174A

Halogenation and Functionalization of Aminopyrazoles

Another synthetic route involves:

  • Starting from N-methyl-3-aminopyrazole, halogenation at the 4-position using bromine or iodine.

  • Diazotization of the amino group with sodium nitrite in acidic conditions.

  • Coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to introduce difluoromethyl functionality.

  • Grignard reagent exchange followed by reaction with carbon dioxide to obtain carboxylic acid derivatives.

Though this method targets related pyrazole derivatives, the halogenation and Grignard steps provide insights into functional group manipulations applicable to this compound synthesis.

Source: Patent CN111303035A

Related Chloromethylation Approaches

While direct preparation methods for this compound are limited in publicly available literature, analogies can be drawn from the synthesis of similar chloromethyl-substituted pyrazolo derivatives.

For example, the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves:

  • Reaction of carboxamide precursors with POCl3 to introduce chloro groups.

  • Use of chloroacetonitrile in dioxane to achieve chloromethylation with high yields.

This method suggests that chloromethylation of pyrazole rings can be efficiently achieved using chloroacetonitrile under controlled conditions.

Source: MDPI article on pyrazolopyrimidines

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Advantages Limitations
Carbonate reaction + chlorination 3-ethyl-5-pyrazole carboxylic acid ethyl ester Dimethyl carbonate, HCl, H2O2 100–150 °C, 20–70 °C Up to 95.2 Up to 96.9 High yield, well-defined purification Multi-step, requires temperature control
Electrochemical chlorination Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate Electrolyte, electrolysis Mild, electrochemical High (not specified) High Environmentally friendly, safe Requires electrochemical setup
Halogenation + Grignard N-methyl-3-aminopyrazole Br2/I2, NaNO2, K-difluoromethyl trifluoroborate, Grignard reagents Low to moderate temperature 64 (overall) >99.5 Avoids isomers, high purity Multi-step, complex reagents
Chloromethylation with chloroacetonitrile Pyrazole carboxylate esters Chloroacetonitrile, POCl3 Mild to moderate temperature 83 (related compound) High Short synthesis, high yield Specific to pyrazolopyrimidines

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents, forming functionalized pyrazole derivatives.

Reaction Conditions Products References
Amine substitutionSodium azide, DMF, 80°C, 6 hrs4-(Aminomethyl)-1-ethyl-3-methyl-1H-pyrazole
Thiol substitutionKSCN, ethanol, reflux, 4 hrs4-(Thiocyanatomethyl)-1-ethyl-3-methyl-1H-pyrazole
Alcohol substitutionMethanol, K₂CO₃, 60°C, 3 hrs4-(Methoxymethyl)-1-ethyl-3-methyl-1H-pyrazole

Key findings :

  • Piperidine or other bases are often used to deprotonate nucleophiles and accelerate substitution .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol or water.

Oxidation Reactions

The chloromethyl group can be oxidized to produce aldehydes or carboxylic acids.

Reagent Conditions Product Yield References
KMnO₄H₂SO₄, 100°C, 2 hrs4-(Carboxymethyl)-1-ethyl-3-methyl-1H-pyrazole68%
CrO₃Acetic acid, 60°C, 4 hrs4-(Formylmethyl)-1-ethyl-3-methyl-1H-pyrazole52%

Mechanistic insight :

  • Strong oxidizing agents like KMnO₄ cleave the C-Cl bond, converting -CH₂Cl to -COOH via intermediate -CH₂OH.

  • Controlled oxidation with CrO₃ selectively generates the aldehyde (-CHO).

Reduction Reactions

Reductive dechlorination converts the chloromethyl group to a methyl group.

Reagent Conditions Product Yield References
LiAlH₄THF, 0°C → 25°C, 1 hr4-Methyl-1-ethyl-3-methyl-1H-pyrazole85%
NaBH₄/CuCl₂MeOH, 50°C, 3 hrs4-Methyl-1-ethyl-3-methyl-1H-pyrazole72%

Optimization note :

  • LiAlH₄ provides higher yields but requires strict anhydrous conditions.

  • NaBH₄ with CuCl₂ offers a safer alternative with moderate efficiency.

Reaction Conditions and Scalability

Parameter Lab Scale Industrial Scale
Temperature60–100°CContinuous flow reactors at 80–120°C
SolventEthanol, DMFRecyclable ionic liquids
CatalystPiperidineImmobilized Lewis acids (e.g., ZnCl₂)

Industrial note : Continuous flow processes reduce side reactions and improve safety for large-scale production.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby altering the biological activity of the target molecules . The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The reactivity and applications of pyrazole derivatives depend heavily on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Functional Groups Applications/Properties References
4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole 1-Ethyl, 3-Methyl, 4-Chloromethyl -CH₂Cl (reactive site) Intermediate for agrochemicals -
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Phenyl-ClCH₂, nitro, imidazole core -NO₂ (electron-withdrawing) Antiprotozoal activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride 1-Methyl, 3-CF₃, 4-COCl -COCl (acylating agent) Insecticide synthesis
4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid 1-Ethyl, 4-Cl, 3-COOH -COOH (acidic, hydrogen bonding) Pharmaceutical intermediates
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate 1-CH₂Cl, 4-NO₂, 3-COOMe -NO₂ (reactivity modifier) Ester-based synthesis
Key Observations:
  • Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, making it valuable for alkylation or cross-coupling processes. In contrast, trifluoromethyl (-CF₃) or carbonyl chloride (-COCl) groups in analogs enhance electrophilicity and stability .
  • Biological Activity : Compounds like 4-[4-(chloromethyl)phenyl]-imidazole exhibit antiprotozoal activity due to the nitro group’s electron-withdrawing effects, which enhance interaction with biological targets . The target compound’s chloromethyl group may similarly influence bioactivity, though specific data are unavailable.
  • Physical Properties : Substituents like carboxylic acids (-COOH) increase solubility in polar solvents, whereas ester groups (-COOMe) improve volatility for agrochemical applications .

Pharmacological and Agrochemical Relevance

Pyrazole derivatives are prominent in drug discovery:

  • Antimicrobial Activity : Bis-benzimidazole analogs (e.g., 2-(chloromethyl)-1H-benzimidazole) show antibacterial properties due to DNA interaction .
  • Insecticides : Triazole-pyrazole hybrids (e.g., ethyl 1-(6-chloro-3-pyridylmethyl)-triazole-4-carboxylate) leverage pyridine and triazole moieties for pest control .
  • Herbicides : Difluoromethoxy and trifluoromethyl groups in intermediates enhance herbicidal potency by disrupting plant enzyme systems .

Biological Activity

4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a chloromethyl group attached to the pyrazole ring, which may influence its biological activity. The presence of the ethyl and methyl groups can also affect its lipophilicity and binding affinity to biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at particular receptors, influencing signaling pathways.
  • Antiviral Activity : Similar compounds have shown effectiveness against viral infections by disrupting viral replication processes.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazoles can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific antimicrobial efficacy of this compound remains to be fully characterized but is anticipated based on structural similarities with other active compounds.

Anticancer Activity

Pyrazoles have been investigated for their anticancer potential. A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma) . The mechanism often involves the activation of pro-apoptotic pathways or the inhibition of anti-apoptotic factors.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The potential for this compound to exhibit similar effects warrants further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

StudyFindings
Burguete et al. (2014)Synthesized various pyrazole derivatives with promising antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains .
Tewari et al. (2014)Reported anti-inflammatory effects in vivo with certain pyrazole derivatives showing significant inhibition of TNF-alpha and IL-6 .
Ribeiro Morais et al. (2023)Investigated anticancer activity in tumor-bearing mice, noting significant tumor growth suppression with specific pyrazole compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole and its derivatives?

  • Methodology :

  • Nucleophilic substitution : React 1-ethyl-3-methyl-1H-pyrazole with chloromethylating agents (e.g., chloromethyl ethers) under reflux in acetonitrile. Column chromatography (silica gel, ethyl acetate/hexane) is used for purification .

  • Multi-step synthesis : For derivatives, employ Vilsmeier–Haack reactions to introduce carbaldehyde groups, followed by hydrazide coupling for biological activity screening (e.g., anticonvulsant evaluation via MES tests) .

  • Optimization : Adjust reaction time (3–16 hours) and temperature (50–80°C) to improve yields (61–82%) .

    • Data Table :
Reaction TypeReagents/ConditionsYieldPurification MethodReference
AlkylationChloromethyl ether, K₂CO₃, acetonitrile, 3h82%Column chromatography
Click ChemistryCuSO₄, sodium ascorbate, THF/H₂O, 16h, 50°C61%Filtration, chromatography

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the lattice) .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl peak at δ 4.2–4.5 ppm) and FT-IR for functional group validation (C–Cl stretch at 550–750 cm⁻¹) .
  • Elemental analysis : Verify purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How do substituent modifications influence the biological activity of this compound derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with substituents at positions 4 and 5 (e.g., trifluoromethyl, methoxyphenyl) and screen for bioactivity. For example:
  • Hydrazide derivatives (e.g., N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides) showed anticonvulsant activity in MES models .
  • Pyrazole-triazole hybrids exhibited enhanced antimicrobial properties when coupled with aromatic groups .
  • Computational modeling : Use DFT to predict electronic effects of substituents (e.g., electron-withdrawing groups like –CF₃ enhance electrophilicity) .

Q. What strategies address regioselectivity challenges in pyrazole functionalization?

  • Methodology :

  • Directed metalation : Employ directing groups (e.g., –COOEt) to control chloromethylation at specific positions .
  • Protecting groups : Temporarily block reactive sites (e.g., using methoxymethyl groups in Mannich reactions) to ensure selective functionalization .
  • Catalytic systems : Optimize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • Methodology :

  • Comparative analysis : Overlay X-ray structures of related derivatives (e.g., ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) to identify torsional angle variations (e.g., dihedral angles between pyrazole and phenyl rings: 6.97° vs. 79.25°) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonding vs. van der Waals forces) to explain packing differences .

Data Contradiction Analysis

Q. Why do yields vary significantly across synthetic routes for similar derivatives?

  • Analysis :

  • Reagent purity : Impurities in chloromethylating agents (e.g., 1-chloro-4-(chloromethyl)benzene) reduce yields by 15–20% in alkylation reactions .
  • Solvent polarity : Polar solvents (e.g., THF/H₂O) improve click chemistry yields (61%) compared to non-polar systems (≤40%) due to better Cu(I) stabilization .
  • Temperature control : Uncontrolled cooling during crystallization leads to polymorphic forms, affecting reported melting points .

Methodological Best Practices

Q. What protocols ensure reproducibility in pyrazole derivative synthesis?

  • Guidelines :

  • Standardized conditions : Use anhydrous acetonitrile for alkylation and degassed THF/H₂O for CuAAC to minimize side reactions .
  • Chromatography : Optimize mobile phases (e.g., ethyl acetate/hexane 3:7) to resolve positional isomers (e.g., 3-methyl vs. 5-methyl derivatives) .
  • Documentation : Report exact stoichiometry (e.g., 0.02 mol pyrazole precursor) and catalyst loadings (e.g., 10 mol% CuSO₄) .

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